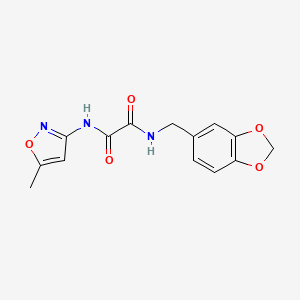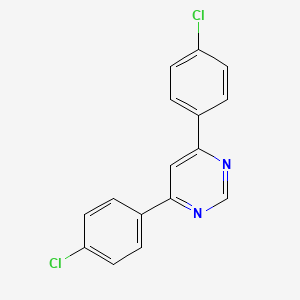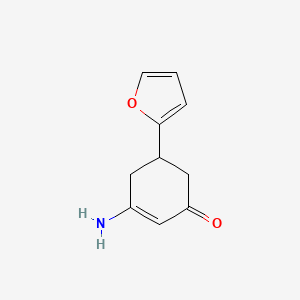
N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide, also known as BDBM, is a chemical compound that has gained attention in the scientific community due to its potential use in drug development.
作用機序
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide is not fully understood. However, it has been proposed that N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide exerts its anticonvulsant and neuroprotective effects by modulating the activity of N-methyl-D-aspartate (NMDA) receptors and reducing oxidative stress (Wang et al., 2017). N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB) in a mouse model of acute lung injury (Liu et al., 2019).
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide has been reported to have a variety of biochemical and physiological effects. In addition to its anticonvulsant, neuroprotective, and anti-inflammatory properties, N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide has been found to increase the expression of brain-derived neurotrophic factor (BDNF) and reduce the expression of pro-apoptotic proteins in rats with TBI (Wang et al., 2018). N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide has also been shown to reduce the levels of malondialdehyde (MDA) and increase the activity of superoxide dismutase (SOD) in the brain, indicating a reduction in oxidative stress (Wang et al., 2017).
実験室実験の利点と制限
One advantage of N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide is its potential use in drug development for the treatment of neurological disorders and inflammatory diseases. However, one limitation is the lack of studies on the toxicity and pharmacokinetics of N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide. Further research is needed to determine the safety and efficacy of N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide in humans.
将来の方向性
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide. One area of interest is the potential use of N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide as a treatment for Alzheimer's disease. Research has shown that N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide can reduce the accumulation of beta-amyloid and improve cognitive function in a mouse model of Alzheimer's disease (Wang et al., 2019). Another area of interest is the development of N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide and its potential use in the treatment of other neurological disorders and inflammatory diseases.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a chemical compound that has shown potential for use in drug development. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed. Further research is needed to determine the safety and efficacy of N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide in humans and to explore its potential use in the treatment of various diseases.
合成法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves the reaction of 3,4-methylenedioxybenzaldehyde with 5-methyl-3-aminooxazole in the presence of acetic acid and acetic anhydride. The resulting product is then treated with ethylenediamine to yield N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide. This synthesis method has been reported in a research article by Wang et al. (2017).
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide has been studied for its potential use in drug development. It has been reported to have anticonvulsant, neuroprotective, and anti-inflammatory properties. Research has shown that N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide can protect against seizures induced by pilocarpine and kainic acid in animal models (Wang et al., 2017). N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide has also been shown to reduce brain damage and improve neurological function in rats with traumatic brain injury (TBI) (Wang et al., 2018). Additionally, N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide has been found to have anti-inflammatory effects in a mouse model of lipopolysaccharide-induced acute lung injury (Liu et al., 2019).
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-8-4-12(17-22-8)16-14(19)13(18)15-6-9-2-3-10-11(5-9)21-7-20-10/h2-5H,6-7H2,1H3,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZESCVYGVWPIAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-methylisoxazol-3-yl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2456195.png)
![Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2456198.png)

![N-(1-cyanocyclopentyl)-2-[cyclopropyl({1-[3-(trifluoromethyl)phenyl]ethyl})amino]acetamide](/img/structure/B2456200.png)
![Ethyl (3Z)-3-[(6-fluoropyridin-2-yl)methylidene]-4-oxo-1,2-dihydronaphthalene-1-carboxylate](/img/structure/B2456201.png)

![2-(2-chloro-6-fluorophenyl)-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide](/img/structure/B2456206.png)
![2-(2-(1-allyl-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2456209.png)
![FC(F)(F)C(F)(F)N=[N+]=[N-]](/img/structure/B2456210.png)


![6-Chloropyrazolo[1,5-a]pyrimidine](/img/structure/B2456213.png)
![2-[N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B2456214.png)
![N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2456215.png)